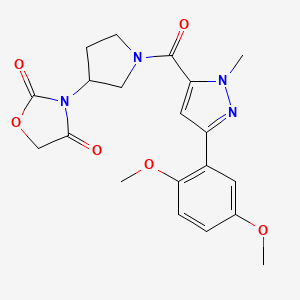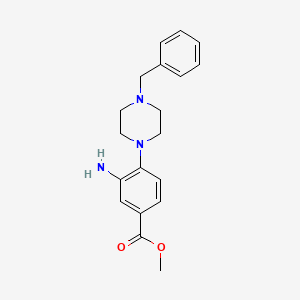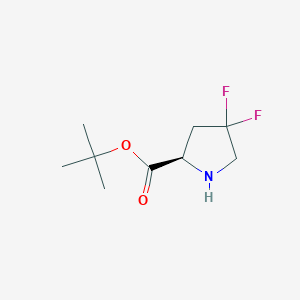
3-(1-(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of oxazolidine-2,4-diones is a topic of interest due to their biological significance. A novel method for synthesizing various oxazolidine-2,4-diones using atmospheric carbon dioxide has been developed, which involves a tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters followed by a base-catalyzed cyclization reaction. This method is transition-metal-free and operates under mild conditions . Another approach for synthesizing functionalized pyrimidine-2,4(1H,3H)-diones is a water-mediated, catalyst-free, one-pot multicomponent reaction, which is notable for its avoidance of toxic solvents and high atom-economy . Additionally, asymmetric construction of spirocyclic pyrrolidine-thia(oxa)zolidinediones has been achieved through a 1,3-dipolar cycloaddition of azomethine ylides with 5-alkylidene thia(oxa)zolidine-2,4-diones using a chiral N,O-ligand/Cu(I) catalytic system, yielding products with high diastereo- and enantioselectivity .
Molecular Structure Analysis
The molecular structure of oxazolidine derivatives has been explored through various synthetic pathways. For instance, photochemical synthesis of 4-phenyl-3-oxazolin-5-ones followed by their thermal dimerization has been described, with the structure of the dimer confirmed by X-ray crystallography . The synthesis of oxazolidines and thiazolidines from β-hydroxy- or β-mercapto-α-amino acid esters has been reported, leading to the formation of bicyclic compounds upon cyclization . The structural characterization of novel pyrazolo[1,5-a]pyrimidines has been achieved using multinuclear NMR spectroscopy, highlighting the importance of spectral analysis in confirming molecular structures .
Chemical Reactions Analysis
Oxazolidine derivatives undergo a variety of chemical reactions. For example, the photochemical synthesis of 3-oxazolin-5-ones can lead to photoextrusion of carbon dioxide and subsequent trapping by dimethyl acetylenedicarboxylate . The interaction of oxazolidines and thiazolidines with p-nitrobenzaldehyde and piperidine results in the formation of Mannich bases, and acetylation followed by cyclization in the presence of anhydrous ZnCl2 yields bicyclic compounds . The reactivity of 3-aminopyrazolo[4,3-c]pyridine-4,6-dione with various reactants to form pyrazolo[4,3-c]pyridine derivatives and related compounds has also been discussed, with a focus on the mechanistic aspects of these transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazolidine derivatives are influenced by their molecular structure and the nature of their substituents. The synthesis of pyrazolidine-3,5-diones with heterocyclic substituents has been explored, and the resulting compounds exhibit interesting reactivity and tautomerism . The synthesis and structural characterization of a specific compound, 5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, has been achieved, with its structure confirmed by various spectral analyses, which are crucial for understanding its physical and chemical properties .
Applications De Recherche Scientifique
Novel Multicomponent Synthesis and Reusable Catalysts
Researchers developed an efficient synthesis method for 1,3-dimethyl-5-aryl-7-(pyridine-3(2)(4)-yl)pyrimidine-2,4(1H,3H)-diones using a reusable catalyst under solvent-free conditions. This approach highlights the potential for creating complex molecules efficiently, which could be relevant for pharmaceutical synthesis or material science applications (Rahmani et al., 2018).
Regioselectivity and Antimicrobial Activity
Another study focused on the regioselectivity of 1,3-dipolar cycloadditions to create isoxazoline and pyrrolo[3,4-d]isoxazole-4,6-dione derivatives. These compounds showed significant antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Zaki et al., 2016).
Photochemical Synthesis and Dimerization
A study on the photochemical synthesis of 4-Phenyl-3-oxazolin-5-ones and their thermal dimerization provides insights into the chemical reactions and mechanisms that could be utilized in synthesizing novel compounds with potential applications in materials science or as intermediates in pharmaceutical synthesis (Gakis et al., 1976).
Redox-Denitration Reaction of Aromatic Nitro Compounds
Research into the redox-denitration reaction of aromatic nitro compounds, including pyrazolidin-3-ones, sheds light on unique chemical transformations that could be applied in the synthesis of environmentally friendly chemicals or novel organic compounds (Rees & Tsoi, 2000).
Antimicrobial Activities of Pyrazol-4-ylmethylene Derivatives
The synthesis and evaluation of antimicrobial activities of some new 5-((3-(aryl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-phenylthiazolidine-2,4-diones showcase the potential of pyrazole derivatives in developing new antimicrobial agents, which could lead to new treatments for infections (Prakash et al., 2010).
Propriétés
IUPAC Name |
3-[1-[5-(2,5-dimethoxyphenyl)-2-methylpyrazole-3-carbonyl]pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O6/c1-22-16(9-15(21-22)14-8-13(28-2)4-5-17(14)29-3)19(26)23-7-6-12(10-23)24-18(25)11-30-20(24)27/h4-5,8-9,12H,6-7,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKBISLXJRXTCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)N3CCC(C3)N4C(=O)COC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-8-(4-methoxybenzyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2499738.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenylethanesulfonamide](/img/structure/B2499739.png)

![S-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido](/img/structure/B2499741.png)
![4-(2-chloro-4-fluorobenzyl)-2-(3,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2499743.png)

![Tert-butyl 8-(2-chloropyrimidine-5-carbonyl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2499745.png)
![4-(1,3-benzodioxol-5-yl)-2-(4-nitrostyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2499747.png)


![4-methyl-2-[(4-methylphenyl)sulfonyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2499752.png)

